
1,3,6,8-Tétrabromopyrène
Vue d'ensemble
Description
1,3,6,8-Tetrabromopyrene is an organic compound derived from pyrene, a well-known aromatic hydrocarbon. This compound is characterized by the presence of four bromine atoms attached to the pyrene core at the 1, 3, 6, and 8 positions. It is a yellow solid that is soluble in organic solvents such as benzene and dichloromethane.
Applications De Recherche Scientifique
1,3,6,8-Tetrabromopyrene has several scientific research applications, including:
Materials Science: It is used in the synthesis of organic semiconductors and light-emitting diodes (OLEDs) due to its unique electronic properties.
Environmental Studies: The compound is studied for its potential environmental impact and its role in the formation of polycyclic aromatic hydrocarbons (PAHs) in the environment.
Mécanisme D'action
Target of Action
1,3,6,8-Tetrabromopyrene is primarily used as a reactant in the synthesis of pyrene-centered starburst oligofluorenes . These oligofluorenes are used in electroluminescent devices . The compound’s primary targets are therefore the molecular structures within these devices.
Mode of Action
The mode of action of 1,3,6,8-Tetrabromopyrene involves its interaction with other compounds during the synthesis process. It serves as a building block in the creation of blue to green OLED emitters . The bromine atoms in the compound can undergo reactions that allow for the attachment of other functional groups, leading to the formation of complex structures .
Biochemical Pathways
It is involved in the Ni-catalyzed Yamamoto reaction, a process used to create covalent organic polymers .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,3,6,8-Tetrabromopyrene is currently limited. It is known that the compound has high gi absorption .
Result of Action
The result of 1,3,6,8-Tetrabromopyrene’s action is the formation of pyrene-centered starburst oligofluorenes, which display good film-forming ability and sky-blue fluorescence . These oligofluorenes are used in electroluminescent devices, contributing to their light-emitting properties .
Action Environment
The action of 1,3,6,8-Tetrabromopyrene can be influenced by various environmental factors. For instance, the synthesis of covalent organic polymers using the compound is carried out under specific conditions, such as a certain temperature . Additionally, the compound’s luminescent properties can be affected by the presence of metal ions and nitroaromatic explosives .
Analyse Biochimique
Biochemical Properties
It is known that this compound plays a role in the creation of blue to green OLED emitters
Cellular Effects
It is known that this compound is used in the synthesis of materials that have applications in organic electronics Therefore, it may influence cell function through its role in these materials
Molecular Mechanism
It is known that this compound serves as a vital intermediate in synthetic routes
Temporal Effects in Laboratory Settings
It is known that this compound is used in the synthesis of materials that display good film-forming ability . Therefore, it may have long-term effects on cellular function observed in in vitro or in vivo studies.
Metabolic Pathways
It is known that this compound is used in the synthesis of materials that have applications in organic electronics . Therefore, it may interact with enzymes or cofactors and could potentially affect metabolic flux or metabolite levels.
Transport and Distribution
It is known that this compound is used in the synthesis of materials that have applications in organic electronics . Therefore, it may interact with transporters or binding proteins and could potentially affect its localization or accumulation.
Subcellular Localization
It is known that this compound is used in the synthesis of materials that have applications in organic electronics . Therefore, it may be directed to specific compartments or organelles through targeting signals or post-translational modifications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6,8-tetrabromopyrene typically involves the bromination of pyrene. One of the earliest reported methods, by Vollmann in 1937, involves brominating pyrene with bromine in nitrobenzene. The reaction is carried out by heating the mixture at 120°C for 2 hours, followed by an additional 2 hours at 120-130°C . Another method involves brominating a pyrene solution in carbon tetrachloride using a bromine solution in carbon tetrachloride, followed by extraction with water .
Industrial Production Methods
Industrial production methods for 1,3,6,8-tetrabromopyrene are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the controlled bromination of pyrene in suitable solvents under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature and reaction time, are carefully monitored to achieve consistent results.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,6,8-Tetrabromopyrene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through reactions such as Suzuki coupling, where the compound reacts with boronic acids in the presence of a palladium catalyst.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less commonly reported compared to substitution reactions.
Common Reagents and Conditions
Suzuki Coupling: This reaction typically involves the use of a palladium catalyst, a base such as potassium carbonate, and a boronic acid or ester.
Bromination: Bromine in carbon tetrachloride or nitrobenzene is used for the bromination of pyrene to produce 1,3,6,8-tetrabromopyrene.
Major Products Formed
The major products formed from the reactions of 1,3,6,8-tetrabromopyrene depend on the specific reaction conditions and reagents used. For example, Suzuki coupling can produce various substituted pyrene derivatives with different functional groups attached to the pyrene core .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,6,8-Tetrabromoanthracene: Similar to 1,3,6,8-tetrabromopyrene, this compound has four bromine atoms attached to an anthracene core.
1,3,6,8-Tetrabromonaphthalene: This compound has a naphthalene core with four bromine atoms at the 1, 3, 6, and 8 positions.
Uniqueness
1,3,6,8-Tetrabromopyrene is unique due to its specific substitution pattern on the pyrene core, which imparts distinct electronic properties and reactivity compared to other brominated polycyclic aromatic hydrocarbons. Its ability to undergo various substitution reactions and its applications in materials science and environmental studies make it a valuable compound for research and industrial applications .
Propriétés
IUPAC Name |
1,3,6,8-tetrabromopyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H6Br4/c17-11-5-13(19)9-3-4-10-14(20)6-12(18)8-2-1-7(11)15(9)16(8)10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBKRTZIYOKNRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C(C=C2Br)Br)C=CC4=C(C=C(C1=C43)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6Br4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2029165 | |
| Record name | 1,3,6,8-Tetrabromopyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2029165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
517.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128-63-2 | |
| Record name | 1,3,6,8-Tetrabromopyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,6,8-Tetrabromopyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128632 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrene, 1,3,6,8-tetrabromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,6,8-Tetrabromopyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2029165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,6,8-tetrabromopyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.456 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3,6,8-TETRABROMOPYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6VWU1E395N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


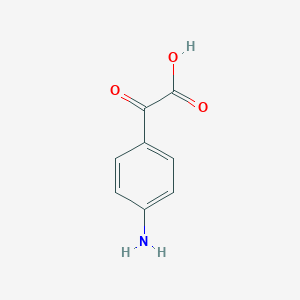
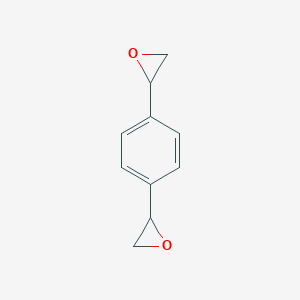
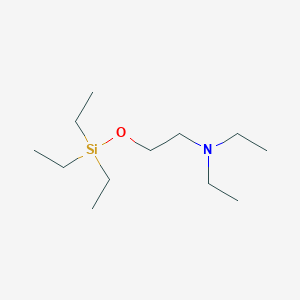
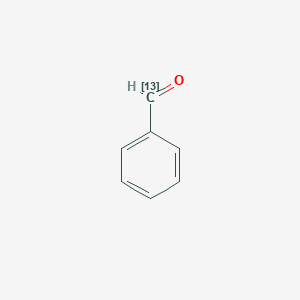
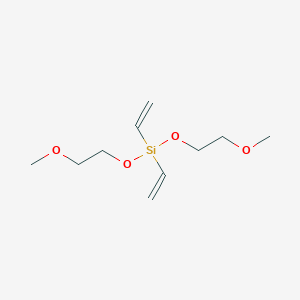
![Silane, [(1-methoxy-2-methyl-1-propenyl)oxy]trimethyl-](/img/structure/B106939.png)

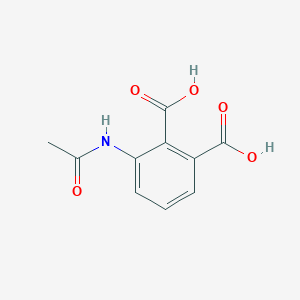
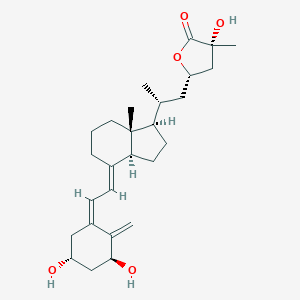
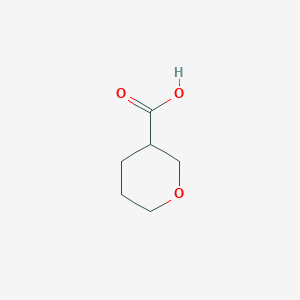
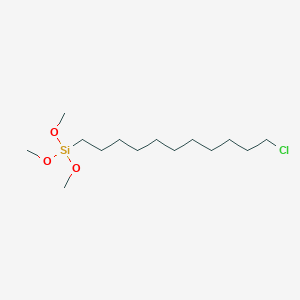
![2-(2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-5-methyl-7-propyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B106961.png)


